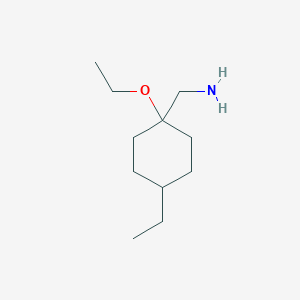
(1-Ethoxy-4-ethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-4-ethylcyclohexyl)methanamine is an organic compound that belongs to the class of amines. It is characterized by a cyclohexane ring substituted with an ethoxy group, an ethyl group, and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-4-ethylcyclohexyl)methanamine typically involves the reaction of 4-ethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-ethylcyclohexanol. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a primary amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts and solvents can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-4-ethylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylcyclohexanone, while reduction may produce 1-ethoxy-4-ethylcyclohexanol .
Scientific Research Applications
(1-Ethoxy-4-ethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-4-ethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxycycloheptyl)methanamine: Similar in structure but with a seven-membered ring.
(4-Ethylcyclohexyl)methanamine: Lacks the ethoxy group.
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Contains an ethynyl group instead of an ethoxy group.
Uniqueness
(1-Ethoxy-4-ethylcyclohexyl)methanamine is unique due to the presence of both ethoxy and ethyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-ethoxy-4-ethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-3-10-5-7-11(9-12,8-6-10)13-4-2/h10H,3-9,12H2,1-2H3 |
InChI Key |
SPDZMDMLHISKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CN)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




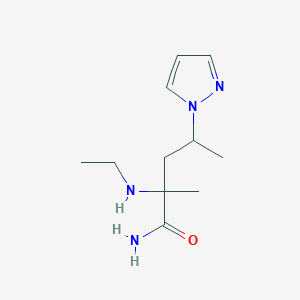


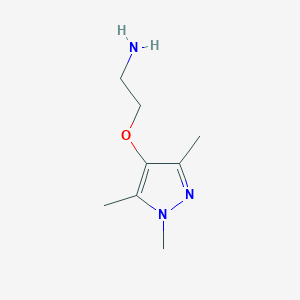
![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
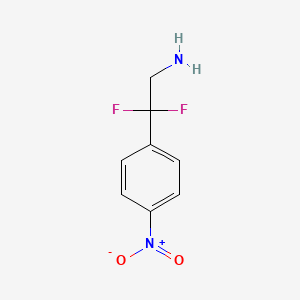
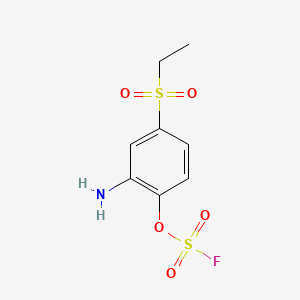

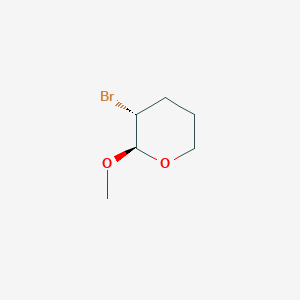
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)


